molecular formula C7H3Cl2FO B1587286 2-Chloro-6-fluorobenzoyl chloride CAS No. 79455-63-3

2-Chloro-6-fluorobenzoyl chloride

Cat. No.: B1587286
CAS No.: 79455-63-3
M. Wt: 193 g/mol
InChI Key: GFNAJZAKJGKJCS-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2FO. It is a derivative of benzoyl chloride, where a chlorine atom is substituted at the 2-position and a fluorine atom at the 6-position of the benzene ring. This compound is primarily used in the synthesis of various pharmaceuticals and agrochemicals due to its reactive nature.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Benzene Derivatives: One common method involves the halogenation of benzene derivatives. For instance, 2-chlorobenzoyl chloride can be synthesized by chlorinating benzene in the presence of a catalyst, followed by fluorination to introduce the fluorine atom at the 6-position.

  • Direct Fluorination: Another approach is the direct fluorination of 2-chlorobenzoyl chloride using fluorinating agents like xenon difluoride (XeF2) or cobalt trifluoride (CoF3).

Industrial Production Methods: In industrial settings, the compound is typically produced through continuous flow processes to ensure safety and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are typically employed.

Major Products Formed:

  • Carboxylic Acids: Oxidation can yield 2-chloro-6-fluorobenzoic acid.

  • Alcohols: Reduction can produce 2-chloro-6-fluorobenzyl alcohol.

  • Amines: Substitution reactions can lead to the formation of 2-chloro-6-fluorobenzylamine.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-6-fluorobenzoyl chloride It has been used as an alkylating reagent in the synthesis of various compounds . Alkylating agents are known to interact with nucleophilic sites in biological molecules, such as the nitrogen atoms in DNA bases.

Mode of Action

This compound: acts as an alkylating agent . Alkylating agents are highly reactive chemicals that introduce alkyl groups into biologically active molecules and prevent their normal functioning, which can lead to the death of cells. In the case of This compound , it can react with nucleophilic sites in other molecules, leading to the formation of covalent bonds.

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Furthermore, it may decompose under certain conditions, releasing irritating gases and vapors .

Biochemical Analysis

Biochemical Properties

2-Chloro-6-fluorobenzoyl chloride plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through its reactive acyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. For example, it can react with amino groups in proteins, resulting in the formation of amide bonds .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of key signaling proteins can alter signal transduction pathways, leading to changes in gene expression and metabolic activities .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through its reactive acyl chloride group. This group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. The compound can also induce changes in gene expression by modifying transcription factors or other regulatory proteins. These interactions at the molecular level contribute to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under specific conditions such as exposure to moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained modifications of proteins and enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, such as the selective modification of target proteins. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze the hydrolysis of the acyl chloride group, leading to the formation of corresponding carboxylic acids. These metabolic transformations can affect metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, binding to transport proteins can facilitate the compound’s entry into cells and its subsequent distribution to target sites .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its biochemical effects. For instance, it may localize to the endoplasmic reticulum or mitochondria, depending on the presence of specific targeting sequences or modifications .

Scientific Research Applications

2-Chloro-6-fluorobenzoyl chloride is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: The compound is utilized in the development of new pharmaceuticals, particularly in the design of anti-inflammatory and analgesic drugs.

  • Industry: It is employed in the production of agrochemicals, such as herbicides and insecticides.

Comparison with Similar Compounds

  • 2-Chlorobenzoyl Chloride: Lacks the fluorine atom, resulting in different reactivity and biological activity.

  • 2-Fluorobenzoyl Chloride: Lacks the chlorine atom, leading to variations in chemical behavior.

  • 2,6-Dichlorobenzoyl Chloride: Contains two chlorine atoms, altering its chemical properties and applications.

Uniqueness: 2-Chloro-6-fluorobenzoyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which significantly influences its reactivity and utility in various chemical processes.

Properties

IUPAC Name

2-chloro-6-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNAJZAKJGKJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20229695
Record name 2-Chloro-6-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79455-63-3
Record name 2-Chloro-6-fluorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79455-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluorobenzoyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-6-fluorobenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-fluorobenzoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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